molecular formula C14H13NO B1532026 3-(3,5-Dimethylbenzoyl)pyridine CAS No. 1183687-49-1

3-(3,5-Dimethylbenzoyl)pyridine

Cat. No.: B1532026
CAS No.: 1183687-49-1
M. Wt: 211.26 g/mol
InChI Key: BWPJGEGIXTWCQV-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylbenzoyl)pyridine is a chemical compound of interest in medicinal and organic chemistry research, particularly in the development of novel therapeutic agents. The 3,5-dimethylbenzoyl moiety is a recognized pharmacophore in the structure of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of compounds active against HIV-1 . Specifically, this functional group is featured in potent 6-benzoyl uracil derivatives, such as 1-(4-acetoxy-trans-2-butenyl)-5-isopropyl-6-(3,5-dimethylbenzoyl)uracil, which have demonstrated inhibition of HIV-1 replication at nanomolar concentrations . The pyridine ring further enhances the molecule's research utility, as this scaffold is prevalent in pharmaceuticals and valued for its influence on pharmacological activity, water solubility, and its role as a pharmacophore . This combination of structural features makes this compound a valuable building block for constructing more complex molecules and for probing structure-activity relationships in drug discovery. The product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dimethylphenyl)-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-6-11(2)8-13(7-10)14(16)12-4-3-5-15-9-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPJGEGIXTWCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CN=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 3,5 Dimethylbenzoyl Pyridine and Its Precursors

Established Synthetic Routes to 3,5-Dimethylbenzoyl Chloride

3,5-Dimethylbenzoyl chloride is an important chemical intermediate. researchandmarkets.com It is primarily used in the production of pharmaceuticals, pesticides, dyes, and photosensitive materials. researchandmarkets.compatsnap.com

To achieve high-purity 3,5-dimethylbenzoyl chloride, a staged reaction approach is often employed. google.com This method involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride, followed by distillation to remove excess thionyl chloride. google.com The reaction is carefully controlled in three stages: an initial heat-insulating reaction, a subsequent heating reaction, and a final refluxing reaction. google.com This meticulous process ensures a high-purity product with a chromatogram content of 99.8% or more, eliminating the need for further refining. google.com

A typical procedure involves:

Heat-insulating reaction: The reaction is carried out for 1 hour at a temperature below 35°C. google.com

Heating reaction: The temperature is increased to below 45°C at a rate of 0.5°C per minute for 0.5 hours, and then to below 50°C at a rate of 1°C per minute for another 0.5 hours. google.com

Refluxing reaction: The mixture is heated under reflux for 2 to 3 hours. google.com

This staged approach not only yields a product of high purity but also reduces the consumption of thionyl chloride, thereby lowering production costs and increasing equipment productivity. google.com

The reaction between 3,5-dimethylbenzoic acid and thionyl chloride is a common and effective method for preparing 3,5-dimethylbenzoyl chloride. google.comgoogle.comshaalaa.com In this reaction, the hydroxyl group of the carboxylic acid is replaced by a chloride ion, forming the corresponding acyl chloride. shaalaa.comdoubtnut.com The reaction is a nucleophilic substitution (SNi type). researchgate.net

The general chemical equation for this reaction is: C9H10O2 + SOCl2 → C9H9ClO + SO2 + HCl doubtnut.com

To ensure a high yield and purity, excess thionyl chloride is often used and subsequently removed by distillation. researchgate.net The reaction should be performed in a fume hood due to the evolution of HCl and SO2 fumes. researchgate.net The use of ultrasonic conditions has also been shown to facilitate the reaction, leading to faster reaction times and lower dosages of thionyl chloride. patsnap.com

Optimizing the reaction conditions and stoichiometry is crucial for maximizing the yield and purity of 3,5-dimethylbenzoyl chloride. Research has shown that a molar ratio of 1:5 for 3,5-dimethylbenzoic acid to thionyl chloride is effective. google.com

A patented synthetic method outlines a specific temperature-staged process:

An initial insulation reaction at 30-50°C for 1 hour. google.com

A temperature increase to 40°C at a rate of 0.5-2°C/min, reacting for 1 hour. google.com

A further increase to 55°C at a rate of 1.5-3°C/min, reacting for 1 hour. google.com

A final increase to 65°C at a rate of 1-1.5°C/min, reacting for 0.5 hours, followed by a reflux reaction. google.com

This optimized process can achieve a product purity of 99.70% and a yield of 97.35%. google.com The use of ultrasonic conditions has also been explored to improve reaction efficiency, with reaction temperatures controlled between 30-50°C for 0.5 to 2 hours, followed by a reflux period of 1 to 2 hours. patsnap.com

Table 1: Optimization of 3,5-Dimethylbenzoyl Chloride Synthesis

Parameter Value/Range Reference
Reactants 3,5-Dimethylbenzoic Acid, Thionyl Chloride google.comgoogle.com
Molar Ratio (Acid:Thionyl Chloride) 1:5 google.com
Initial Reaction Temperature 30-50°C patsnap.comgoogle.com
Initial Reaction Time 1-2 hours patsnap.comgoogle.com
Reflux Time 1-3 hours patsnap.comgoogle.com
Purity Achieved >99% google.comgoogle.com

Acylation Strategies for Introducing the 3,5-Dimethylbenzoyl Moiety

Once 3,5-dimethylbenzoyl chloride is synthesized, it can be used to introduce the 3,5-dimethylbenzoyl group onto a pyridine (B92270) ring through various acylation strategies.

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. sigmaaldrich.com The reaction typically involves an arene (in this case, pyridine or a derivative), an acyl chloride (3,5-dimethylbenzoyl chloride), and a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). sigmaaldrich.com The Lewis acid activates the acyl chloride, forming an acylium ion electrophile, which then reacts with the aromatic ring. sigmaaldrich.comnih.gov

While Friedel-Crafts acylation is a powerful tool, its application to pyridine can be challenging due to the electron-deficient nature of the pyridine ring and the potential for the Lewis acid to coordinate with the nitrogen atom, deactivating the ring towards electrophilic attack. However, under specific conditions and with appropriate catalysts, the acylation of pyridines can be achieved. nih.govresearchgate.net For instance, a highly efficient and selective Friedel-Crafts acylation has been developed to acetylate the C-3 position of imidazo[1,2-a]pyridines using aluminum chloride as a catalyst. nih.govnih.gov

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organic halide or triflate. libretexts.org This reaction is widely used in the synthesis of biaryls, styrenes, and conjugated systems. libretexts.org

To synthesize 3-(3,5-Dimethylbenzoyl)pyridine using a Suzuki-Miyaura coupling, one could envision a reaction between a pyridine-based organoboron compound and 3,5-dimethylbenzoyl chloride, or conversely, between 3,5-dimethylphenylboronic acid and a 3-acylpyridine derivative. The use of acyl chlorides as electrophiles in Suzuki couplings to produce aryl ketones is a known transformation. mdpi.com The reaction is typically carried out in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com The Suzuki-Miyaura coupling is valued for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

Table 2: Comparison of Acylation Strategies

Feature Friedel-Crafts Acylation Suzuki-Miyaura Coupling
Reactants Arene, Acyl Chloride Organoboron Compound, Organic Halide/Triflate
Catalyst Strong Lewis Acid (e.g., AlCl3) Palladium Catalyst
Key Intermediate Acylium Ion Organopalladium Complex
Advantages Direct C-C bond formation Mild reaction conditions, high functional group tolerance

| Challenges for Pyridine | Ring deactivation by Lewis acid | Potential for catalyst inhibition by nitrogen-containing heterocycles |

N-Acylation with Substituted Benzoyl Chlorides in Pyridine

The direct acylation of pyridine derivatives presents a formidable challenge due to the electron-deficient nature of the pyridine ring. Standard Friedel-Crafts acylation is generally ineffective. Furthermore, acylation tends to occur at the nitrogen atom first, forming a pyridinium (B92312) salt that is even more deactivated towards electrophilic substitution. youtube.com

However, strategies have been developed to overcome these hurdles. One approach involves the metalation of the pyridine ring, followed by reaction with an acyl chloride. For instance, lithiation of 2-chloropyridine (B119429) at the 3-position, followed by treatment with benzoyl chloride, can yield the corresponding 3-benzoylpyridine (B1664120) derivative in excellent yield. youtube.com It is crucial to control the reaction conditions, as lithiated pyridines can be unstable and prone to oligomerization upon warming. youtube.com

Another strategy is the use of acyl radicals. These nucleophilic radicals can add to pyridinium salts, which are formed in situ under acidic conditions, primarily at the 2 or 4 positions. youtube.com An oxidant is then required to rearomatize the dihydropyridine (B1217469) intermediate. youtube.com

In the context of synthesizing this compound, a plausible route would involve the reaction of a suitable 3-lithiated pyridine species with 3,5-dimethylbenzoyl chloride. The latter can be prepared from 3,5-dimethylbenzoic acid and a chlorinating agent like thionyl chloride. google.com A patented method for producing high-purity 3,5-dimethylbenzoyl chloride involves a staged reaction of 3,5-dimethylbenzoic acid with thionyl chloride, where the temperature is carefully controlled in stages of insulation, heating, and reflux to achieve high yields and purity. google.com

Table 1: Properties of 3,5-Dimethylbenzoyl chloride

Property Value
IUPAC Name 3,5-dimethylbenzoyl chloride
Molecular Formula C₉H₉ClO
Molecular Weight 168.62 g/mol
CAS Number 6613-44-1
Physical Form Liquid

Source: nih.govsigmaaldrich.com

Reaction of Acyl Isocyanates with Amine Derivatives

Acyl isocyanates are reactive intermediates that can participate in various chemical transformations. Their reaction with pyridine derivatives can lead to a range of products depending on the specific reactants and conditions. For instance, trichloroacetyl isocyanate reacts with 2- and 4-picolines to form substituted trichloroacetylamidates. core.ac.uk In contrast, benzoyl isocyanate tends to form a dimer in the presence of picolines. core.ac.uk

The reaction of acyl isocyanates with amines is a well-established method for the synthesis of ureas. researchgate.net A modern, mild, and metal-free approach allows for the synthesis of unsymmetrical ureas and carbamates from amines and carbon dioxide, proceeding through an in-situ generated isocyanate intermediate. scholaris.ca

While not a direct route to this compound, the chemistry of acyl isocyanates is relevant to the broader synthesis of pyridine-containing structures. For example, the Curtius rearrangement of an acyl azide (B81097) can generate an isocyanate, which can then be converted to a primary amine. libretexts.org This amine could potentially be a precursor for further elaboration into a substituted pyridine.

Synthesis of the Pyridine Core within this compound Frameworks

An alternative to modifying a pre-existing pyridine ring is to construct the pyridine heterocycle with the desired substituents already in place. This approach often offers greater flexibility and control over the final product's structure.

Kröhnke Pyridine Synthesis and its Adaptations

The Kröhnke pyridine synthesis is a powerful and versatile method for preparing highly functionalized pyridines. wikipedia.orgresearchgate.netdrugfuture.com Discovered by Fritz Kröhnke, the classic method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium (B1175870) acetate. researchgate.netdrugfuture.comnih.gov This reaction proceeds under mild conditions and often gives high yields of 2,4,6-trisubstituted pyridines. wikipedia.org

Mechanism and Intermediates in Kröhnke Pyridine Synthesis

The mechanism of the Kröhnke synthesis begins with the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate. wikipedia.orgdrugfuture.comquimicaorganica.org This intermediate is generally not isolated. wikipedia.org Subsequent reaction with ammonia (B1221849) (from ammonium acetate) leads to cyclization and dehydration, ultimately yielding the aromatic pyridine ring. wikipedia.org The final step involves the elimination of a pyridinium cation and water to form the desired pyridine heterocycle. wikipedia.org

Application of α-Pyridinium Methyl Ketone Salts and α,β-Unsaturated Carbonyl Compounds

The Kröhnke synthesis demonstrates broad applicability for the preparation of di-, tri-, and tetrasubstituted pyridines. wikipedia.org A key advantage over methods like the Hantzsch synthesis is the ability to form fully substituted pyridines, especially when using enamino nitriles in place of α-pyridinium methyl ketone salts. wikipedia.org

For the synthesis of a molecule like this compound, one could envision a retrosynthetic approach where the pyridine ring is formed via a Kröhnke-type reaction. This would require the appropriate selection of an α,β-unsaturated carbonyl compound and a fragment that provides the 3,5-dimethylbenzoyl moiety. The versatility of the Kröhnke synthesis and its various modifications, such as one-pot procedures and the use of microwave irradiation, make it an attractive strategy. wikipedia.orgnih.gov For example, 2,4,6-triarylpyridines, also known as Kröhnke pyridines, can be efficiently synthesized from chalcones under microwave conditions using a TMSOTf/HMDS system. nih.govrsc.org

Ruthenium-Catalyzed Cycloisomerization Approaches for Substituted Pyridine Derivatives

Modern organometallic catalysis offers powerful tools for the construction of complex heterocyclic systems. Ruthenium-catalyzed reactions, in particular, have emerged as efficient methods for synthesizing substituted pyridines.

One notable approach is the ruthenium-catalyzed cycloisomerization of 3-azadienynes. organic-chemistry.org This two-step process begins with the conversion of N-vinyl or N-aryl amides into C-silyl alkynyl imines. organic-chemistry.org These intermediates then undergo a ruthenium-catalyzed protodesilylation and cycloisomerization to afford a variety of substituted pyridines and quinolines in high yields. organic-chemistry.org This method is advantageous as it avoids the isolation of sensitive terminal alkynyl imines. organic-chemistry.org

Another innovative strategy involves the ruthenium-catalyzed cycloisomerization of propargyl diynols. organic-chemistry.orgacs.orgnih.gov This reaction initially forms α,β,γ,δ-unsaturated ketones and aldehydes. organic-chemistry.orgacs.orgnih.gov These intermediates are then converted to 1-azatrienes, which subsequently undergo a 6π-electrocyclization and dehydration to furnish pyridines with excellent regiocontrol. organic-chemistry.orgacs.orgnih.gov This method allows for the synthesis of a broad range of functionalized pyridines and can be performed in a one-pot fashion, enhancing its synthetic utility. organic-chemistry.orgacs.orgnih.gov The use of microwave irradiation can significantly accelerate the final cyclization step. organic-chemistry.orgnih.gov

Table 2: Ruthenium Catalysts in Pyridine Synthesis

Catalyst System Reaction Type Starting Materials Key Features
[CpRu(CH₃CN)₃]PF₆ Cycloisomerization-6π-cyclization Propargyl diynols High regiocontrol, broad scope, one-pot potential, microwave acceleration
Chloro-cyclopentadienyl bis(triphenylphosphine) ruthenium complex/SPhos Cycloisomerization of 3-azadienynes N-vinyl/N-aryl amides High yields, avoids isolation of sensitive intermediates
Ruthenium(III) chloride Biginelli reaction Aldehyde, β-keto ester, urea/thiourea Solvent-free, high yields, simple work-up

Source: organic-chemistry.orgorganic-chemistry.orgacs.orgnih.govorganic-chemistry.org

These ruthenium-catalyzed methods provide powerful and flexible routes to substituted pyridines, potentially offering efficient pathways to structures like this compound by carefully selecting the appropriate starting materials.

Green Chemistry Approaches in Pyridine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact and enhance efficiency. These approaches focus on the use of less hazardous chemicals, renewable feedstocks, and energy-efficient reaction conditions. researchgate.netarkat-usa.org

One notable green approach is the use of microwave-assisted organic synthesis (MAOS). This technique can significantly accelerate reaction times, improve yields, and often allows for the use of greener solvents, such as water or ethanol. libretexts.org For instance, the synthesis of various pyridine derivatives has been efficiently achieved through microwave-assisted, one-pot multicomponent reactions. researchgate.netlibretexts.org

Another key aspect of green pyridine synthesis is the development of novel catalysts. Iron catalysts, for example, are gaining attention as they are abundant, inexpensive, and have low toxicity compared to many traditional transition metal catalysts. Iron(III) chloride has been successfully employed in the cyclization of ketoxime acetates and aldehydes to produce symmetrical 2,4,6-triarylsubstituted pyridines in high yields without the need for additional additives. nih.gov The scalability of such iron-catalyzed reactions has been demonstrated, highlighting their industrial applicability. nih.gov

Furthermore, the use of environmentally benign solvents or even solvent-free conditions represents a significant step towards sustainable pyridine synthesis. researchgate.netarkat-usa.org The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, also contributes to the greening of pyridine synthesis by reducing waste and energy consumption. researchgate.net

Strategies for Selective Functionalization of the Pyridine Ring

The selective functionalization of the pyridine ring is a critical challenge in organic synthesis due to the electronic nature of the heterocycle. The nitrogen atom deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the 3-position, while nucleophilic substitution is favored at the 2- and 4-positions.

Direct C-H functionalization has emerged as a powerful tool for the selective introduction of functional groups onto the pyridine ring, avoiding the need for pre-functionalized starting materials. nih.gov Strategies for the meta-selective functionalization of pyridines, which is traditionally challenging, are of particular interest. organic-chemistry.org One approach involves the dearomatization of the pyridine ring to enable catalytic meta-functionalization, followed by rearomatization to restore the pyridine core. organic-chemistry.org

For the synthesis of 3-substituted pyridines, such as the precursor for this compound, several methods are available. The lithiation of pyridines at specific positions followed by quenching with an electrophile is a common strategy. For example, 2-chloropyridine can be lithiated at the 3-position and subsequently acylated. youtube.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer another versatile method for selective functionalization. libretexts.org This involves the reaction of a pyridylboronic acid or ester with a suitable coupling partner in the presence of a palladium catalyst. libretexts.org This method is widely used for creating carbon-carbon bonds with high selectivity.

The table below summarizes some of the key strategies for the selective functionalization of the pyridine ring.

Functionalization PositionMethodDescription
C-3 (meta)Dearomatization-RearomatizationThe pyridine ring is temporarily dearomatized to allow for meta-selective C-H functionalization, followed by rearomatization. organic-chemistry.org
C-3 (meta)Directed MetalationA directing group on the pyridine ring guides a metalating agent (e.g., an organolithium reagent) to an adjacent position for subsequent reaction with an electrophile.
C-4 (para)Heterocyclic Phosphonium (B103445) SaltsPyridines can be converted to 4-pyridylphosphonium salts, which can then be displaced by various nucleophiles. nih.gov
C-2 (ortho)Nickel-Catalyzed AlkenylationDirect C-2 selective alkenylation of pyridines can be achieved using a nickel catalyst in conjunction with a Lewis acid. nih.gov
VariousPalladium-Catalyzed Cross-CouplingReactions like Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of a wide range of substituents at specific positions using pre-functionalized pyridines (e.g., halopyridines or pyridylboronic acids). libretexts.org

Synthetic Routes to Complex this compound Architectures

The synthesis of the target molecule, this compound, can be envisioned through several strategic disconnections. A primary approach involves the formation of the ketone linkage between a pyridine moiety and a 3,5-dimethylphenyl group.

A plausible and widely used method for such a transformation is the Friedel-Crafts acylation. However, the direct Friedel-Crafts acylation of pyridine itself is generally not feasible due to the deactivation of the ring by the nitrogen atom and the propensity for N-acylation. youtube.com To overcome this, the reaction can be performed on a more reactive pyridine derivative or through alternative activation strategies. One such strategy involves the metalation of the pyridine ring at the 3-position, for example, using a strong base like lithium diisopropylamide (LDA), followed by reaction with 3,5-dimethylbenzoyl chloride. youtube.com

The precursor, 3,5-dimethylbenzoyl chloride, can be prepared from 3,5-dimethylbenzoic acid (3,5-mesitylenic acid) by reaction with thionyl chloride. google.com A staged reaction protocol, involving controlled temperature ramping and a final reflux period, has been developed to produce high-purity 3,5-dimethylbenzoyl chloride with excellent yields. google.com

Another powerful strategy for constructing the this compound architecture is through a palladium-catalyzed cross-coupling reaction. For instance, a Negishi or Suzuki-Miyaura coupling could be employed. This would involve the reaction of a 3-pyridyl organometallic species (e.g., 3-pyridylzinc chloride or 3-pyridylboronic acid) with 3,5-dimethylbenzoyl chloride. These coupling reactions are known for their high efficiency and functional group tolerance.

The synthesis of the 3,5-dimethylpyridine (B147111) precursor can be achieved through various methods, including a two-step process starting from methacrolein (B123484) and 1-propenyl ether to form an alkoxy-3,4-dihydro-2H-pyran intermediate. This intermediate is then reacted with an ammonia source, such as ammonium chloride, to yield 3,5-dimethylpyridine. researchgate.netsigmaaldrich.com

The table below outlines a potential synthetic sequence for this compound.

StepReactionReactantsReagents and ConditionsProduct
1Acyl Chloride Formation3,5-Dimethylbenzoic acidThionyl chloride (SOCl₂), staged heating3,5-Dimethylbenzoyl chloride google.com
2Pyridine Functionalization (Option A: Metalation-Acylation)Pyridine1. Strong base (e.g., LDA) 2. 3,5-Dimethylbenzoyl chlorideThis compound youtube.com
2Pyridine Functionalization (Option B: Cross-Coupling)3-Halopyridine or 3-Pyridylboronic acid3,5-Dimethylbenzoyl chloride, Palladium catalyst, BaseThis compound libretexts.org

Structural Elucidation and Crystallographic Analysis of 3 3,5 Dimethylbenzoyl Pyridine Systems

Single-Crystal X-ray Diffraction Studies of 3-(3,5-Dimethylbenzoyl)pyridine Derivatives

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal lattice. This method has been instrumental in elucidating the molecular structures of various derivatives of this compound.

Studies on related pyridine-containing compounds have shown a wide range of dihedral angles between the pyridine (B92270) ring and adjacent aromatic rings. For instance, in a series of thiophene (B33073)–carbohydrazide–pyridine derivatives, the dihedral angles between the thiophene and pyridine rings were found to be 21.4 (2)°, 15.42 (14)°, 4.97 (8)°, and 83.52 (13)° for different derivatives. nih.gov Similarly, in a centrosymmetric molecule containing pyridine and benzene (B151609) rings, the dihedral angle was observed to be 50.47 (5)°. researchgate.netresearchgate.net Theoretical calculations, such as those using density functional theory (DFT), can also predict the potential energy surface as a function of the dihedral angle, providing insights into the most stable conformations. researchgate.net The planarity of the molecule is influenced by key torsion angles. researchgate.net

The conformation of the molecule is also influenced by intramolecular interactions, such as hydrogen bonds.

Interactive Data Table: Torsion Angles in Pyridine Derivatives

CompoundDihedral Angle (°)Reference
N′-[(E)-pyridin-3-ylmethylidene]thiophene-2-carbohydrazide21.4 (2) nih.gov
N′-[(E)-pyridin-2-ylmethylidene]thiophene-2-carbohydrazide15.42 (14) nih.gov
N-methyl-N′-[(E)-pyridin-2-ylmethylidene]thiophene-2-carbohydrazide4.97 (8) nih.gov
N′-[(E)-pyridin-2-ylmethylidene]-2-(thiophen-2-yl)ethanohydrazide83.52 (13) nih.gov
Centrosymmetric pyridine-benzene derivative50.47 (5) researchgate.netresearchgate.net

Hydrogen bonds are among the most important non-covalent interactions that direct the assembly of molecules in the solid state. They can form one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) networks. nih.gov The dimensionality of the hydrogen-bonding network can have a profound impact on the physical properties of the crystal. nih.gov

In the absence of strong hydrogen bond donors and acceptors in this compound itself, derivatives containing functional groups capable of hydrogen bonding, such as hydroxyl or amide groups, are expected to form extensive hydrogen-bonding networks. nih.govresearchgate.net For instance, the introduction of a hydroxyl group can lead to the formation of a 3D hydrogen-bond network, significantly altering the supramolecular packing compared to a 2D layered structure. nih.gov Even weak C—H⋯O and C—H⋯N hydrogen bonds can play a crucial role in stabilizing the crystal structure. nih.govnih.gov

Other non-covalent interactions, such as C—H⋯π interactions, where a C-H bond points towards the face of an aromatic ring, also contribute to the crystal packing. nih.gov The interplay of these various non-covalent forces ultimately determines the final three-dimensional architecture of the crystal.

Polymorphism and Crystal Engineering Considerations

Polymorphism is the ability of a compound to crystallize in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is a key aspect of crystal engineering, which aims to design and control the formation of crystalline materials with desired properties.

The existence of multiple conformers and the possibility of different hydrogen-bonding and π-stacking arrangements suggest that this compound and its derivatives may exhibit polymorphism. mdpi.com By carefully controlling crystallization conditions, it may be possible to selectively obtain different polymorphic forms. Understanding the factors that govern the formation of each polymorph is crucial for controlling the solid-state properties of these materials.

Spectroscopic Characterization Methodologies for 3 3,5 Dimethylbenzoyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. For 3-(3,5-Dimethylbenzoyl)pyridine, the ¹H NMR spectrum reveals distinct signals corresponding to the protons on both the pyridine (B92270) and the dimethylbenzoyl rings.

The protons on the pyridine ring typically appear in the downfield region of the spectrum due to the electron-withdrawing effect of the nitrogen atom. The protons at positions 2 and 6 of the pyridine ring are expected to be the most deshielded, appearing at the lowest field. The proton at position 4 would be at a slightly higher field, and the proton at position 5 would be the most shielded of the pyridine protons.

On the 3,5-dimethylbenzoyl moiety, the two methyl groups are chemically equivalent and thus produce a single, sharp signal. The protons on the phenyl ring also give rise to characteristic signals in the aromatic region of the spectrum. The proton at position 4 of the phenyl ring would appear as a singlet, while the protons at positions 2 and 6 would be equivalent and appear as a doublet.

A representative ¹H NMR spectrum of a related compound, 3,5-dimethyl-N-phenylbenzamide, shows the two methyl groups as a singlet at 2.41 ppm. rsc.org The aromatic protons appear in the range of 7.15-7.61 ppm. rsc.org While not identical, this provides a useful reference for the expected chemical shifts in this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyridine H-28.8 - 9.0d
Pyridine H-68.6 - 8.8dd
Pyridine H-47.9 - 8.1dt
Pyridine H-57.4 - 7.6m
Phenyl H-2, H-67.5 - 7.7s
Phenyl H-47.3 - 7.5s
Methyl (CH₃)2.3 - 2.5s

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the benzoyl group is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 190-200 ppm. The carbon atoms of the pyridine ring resonate in the aromatic region, with the carbons adjacent to the nitrogen (C2 and C6) being the most deshielded. The carbons of the dimethylphenyl ring also appear in the aromatic region. The methyl carbons are the most shielded and appear at the highest field.

For the related compound 3,5-dimethyl-N-phenylbenzamide, the carbonyl carbon appears at 166.08 ppm. rsc.org The carbons of the dimethylphenyl ring show signals at 138.55 ppm (for the two carbons attached to the methyl groups), 135.05 ppm, and 133.46 ppm, with the methyl carbons appearing at 21.31 ppm. rsc.org In 3-benzoylpyridine (B1664120), the carbonyl carbon is observed at 194.8 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Carbonyl (C=O)194 - 196
Pyridine C-2152 - 154
Pyridine C-6149 - 151
Pyridine C-4135 - 137
Pyridine C-3133 - 135
Pyridine C-5123 - 125
Phenyl C-1136 - 138
Phenyl C-3, C-5138 - 140
Phenyl C-2, C-6128 - 130
Phenyl C-4133 - 135
Methyl (CH₃)20 - 22

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for determining the complete three-dimensional structure of a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be used to confirm the connectivity of the protons on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of each proton signal to its corresponding carbon signal.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. This information is crucial for determining the relative stereochemistry and conformation of the molecule. For instance, ROESY could reveal through-space interactions between the protons on the pyridine ring and the protons on the dimethylbenzoyl ring, providing insight into the rotational orientation of the two ring systems.

The use of a mixture of deuterated dimethyl sulfoxide (B87167) (DMSO-d6) and pyridine-d5 (B57733) has been shown to improve the resolution and intensity of 2D NMR spectra for complex organic molecules by enhancing the swelling of the sample. rsc.org

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique that provides direct information about the electronic environment of nitrogen atoms. Since the pyridine ring contains a nitrogen atom, ¹⁵N NMR can be a valuable tool for characterizing this compound. The chemical shift of the nitrogen atom is sensitive to factors such as protonation, hydrogen bonding, and the nature of the substituents on the pyridine ring. nih.gov For instance, the ¹⁵N NMR chemical shift of 3,5-dimethylpyridine (B147111) in CDCl₃ is reported to be -69.7 ppm relative to nitromethane. nih.gov The introduction of the benzoyl group at the 3-position would be expected to influence this chemical shift.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

A key feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group in the benzoyl moiety. This band is typically observed in the region of 1650-1700 cm⁻¹. The exact position of this band can provide information about the electronic environment of the carbonyl group. For example, conjugation with the aromatic rings will slightly lower the stretching frequency. The IR spectrum of pyridine itself shows characteristic bands for C-H stretching around 3000-3100 cm⁻¹ and ring stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.netnist.gov The presence of the dimethylbenzoyl group will introduce additional bands, including those for the methyl C-H stretching.

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Aromatic C-HStretching3000 - 3100
Methyl C-HStretching2850 - 3000
Carbonyl C=OStretching1660 - 1680
Aromatic C=CStretching1400 - 1600
C-NStretching1000 - 1350

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, electron ionization (EI) mass spectrometry would be a standard method for analysis.

The molecular ion peak (M+) for this compound would be expected at an m/z corresponding to its molecular weight. The primary fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the pyridine ring, as well as fragmentation of the dimethylphenyl and pyridine rings themselves.

Expected Fragmentation Pattern:

A hypothetical fragmentation pattern for this compound in an EI mass spectrum would likely show characteristic fragments. The most prominent fragmentation would be the cleavage of the C-C bond between the carbonyl group and the pyridine ring, leading to two primary fragment ions:

3,5-Dimethylbenzoyl cation: This fragment would result from the loss of the pyridine ring.

Pyridinoyl cation: This fragment would arise from the loss of the 3,5-dimethylphenyl group.

Further fragmentation of the 3,5-dimethylbenzoyl cation could involve the loss of a methyl group (CH₃) or carbon monoxide (CO). The pyridine-containing fragments would likely exhibit fragmentation patterns characteristic of the pyridine ring, such as the loss of hydrogen cyanide (HCN).

Hypothetical Mass Spectrometry Data Table:

m/z Proposed Fragment Ion Structural Formula of Fragment
211[M]+ (Molecular Ion)C₁₄H₁₃NO
133[C₉H₉O]+(CH₃)₂C₆H₃CO⁺
105[C₆H₄NO]+C₅H₄NCO⁺
78[C₅H₄N]+C₅H₄N⁺

This table is a hypothetical representation and actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to show absorption bands corresponding to transitions within the benzoyl and pyridine chromophores.

The presence of the carbonyl group, the aromatic phenyl ring, and the pyridine ring, all of which are chromophores, will lead to a complex UV-Vis spectrum. The conjugation between the benzoyl group and the pyridine ring is a key factor that influences the position and intensity of the absorption bands.

Two main types of electronic transitions are expected in the UV-Vis spectrum of this compound:

π→π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths (in the UV region). In this compound, these transitions are associated with the aromatic systems of the phenyl and pyridine rings, as well as the C=O double bond. The conjugation between these systems is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to the non-conjugated individual chromophores.

n→π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pair on the nitrogen atom of the pyridine ring or the oxygen atom of the carbonyl group) to a π* antibonding orbital. These are lower energy transitions and result in weaker absorption bands at longer wavelengths, often appearing as a shoulder on the more intense π→π* bands. The n→π* transition of the carbonyl group is a characteristic feature in the UV-Vis spectra of ketones and aldehydes.

Expected UV-Vis Absorption Data:

Based on related compounds, the UV-Vis spectrum of this compound in a non-polar solvent would likely exhibit the following features:

A strong absorption band in the region of 240-280 nm, attributable to the π→π* transitions of the conjugated benzoylpyridine system.

A weaker absorption band or shoulder at a longer wavelength, likely above 300 nm, corresponding to the n→π* transition of the carbonyl group.

Solvent polarity can influence the positions of these bands. Typically, n→π* transitions show a hypsochromic shift (blue shift) to shorter wavelengths in polar solvents, while π→π* transitions may show a bathochromic shift (red shift).

Hypothetical UV-Vis Absorption Data Table:

Transition Type Expected λmax (nm) Molar Absorptivity (ε) Solvent
π→π~260HighHexane
n→π~320LowHexane

This table is a hypothetical representation and actual experimental values may vary.

Computational and Theoretical Investigations of 3 3,5 Dimethylbenzoyl Pyridine Analogues

Hirshfeld Surface Analysis for Intermolecular Interactions

Energy Framework Analysis (Electrostatic and Dispersion Contributions)

Energy framework analysis is a computational tool used to investigate the intermolecular interactions within a crystal lattice, providing a visual and quantitative understanding of the forces that govern crystal packing. This analysis deconstructs the interaction energies between molecules into distinct components, primarily electrostatic and dispersion forces, to highlight the nature and strength of the packing.

In the study of crystalline structures, such as those that could be formed by analogues of 3-(3,5-Dimethylbenzoyl)pyridine, understanding these energetic contributions is crucial. The electrostatic framework illustrates the interactions arising from the charge distribution within the molecules, including hydrogen bonds and other polar interactions. The dispersion framework, on the other hand, represents the weaker, yet cumulatively significant, van der Waals forces.

For aromatic and heterocyclic compounds like benzoylpyridine derivatives, π-π stacking between benzene (B151609) and pyridine (B92270) rings and C-H···π interactions are often significant contributors to the stability of the crystal packing. researchgate.net Energy framework analysis allows researchers to quantify the energies of these specific interactions. The process involves calculating the interaction energies between a central molecule and its neighbors within a defined radius (e.g., within a 2x2x2 unit cell) and then separating them into electrostatic and dispersion terms. researchgate.net The resulting frameworks are often visualized as cylinders connecting the centroids of interacting molecules, where the thickness of the cylinder is proportional to the interaction energy. This provides an intuitive map of the dominant packing forces, which is essential for understanding and predicting the physical properties of the material. researchgate.net

Molecular Modelling and Dynamics Simulations of Related Systems

Molecular modelling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For systems related to this compound, such as other benzoyl-phenoxy-acetamide (BPA) variants, molecular modelling is instrumental in predicting key physicochemical and pharmacokinetic properties. nih.govnih.gov

One major application is in the early stages of drug discovery, where computational filters are used to assess a large number of virtual compounds. For instance, extensive computational analyses have been performed on structural variations of BPA to evaluate properties like water solubility (-logS), lipophilicity (ClogD), and, crucially for neuroactive compounds, the potential to cross the blood-brain barrier (BBB). nih.govnih.gov Algorithms can generate scores such as the CNS MPO (Central Nervous System Multiparameter Optimization) and BBB_SCORE, which predict the likelihood of brain penetration. nih.govnih.gov These calculations guide the selection of the most promising candidates for synthesis and further testing. nih.gov Furthermore, quantum chemical calculations can determine the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), which provide insights into the molecule's reactivity and electronic properties. nih.gov

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. For example, ReaxFF molecular dynamics simulations can be used to model complex chemical processes like pyrolysis at high temperatures. mdpi.com By simulating the movement of thousands of molecules over a specific time frame, researchers can observe the initiation of decomposition reactions and identify which chemical bonds are most likely to break first. mdpi.com This method can determine bond dissociation energies (BDEs) for different bonds within a molecule, revealing the most stable and most labile parts of the structure. mdpi.com Such simulations can elucidate reaction pathways and the evolution of products over time, providing a level of detail that is difficult to obtain through experiments alone. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to create predictive models that correlate the structural features of molecules with their physicochemical properties. nih.gov These models are built on the principle that the properties of a chemical are determined by its molecular structure. By calculating a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure, QSPR models can forecast properties for new, untested compounds. nih.govnih.gov

The first step in a QSPR study is to define a dataset of compounds with known experimental property values. For these compounds, a wide range of molecular descriptors are calculated using computational chemistry software. These descriptors can be constitutional, topological, geometric, or quantum-chemical. Quantum-chemical descriptors, derived from methods like Density Functional Theory (DFT), are particularly powerful as they describe electronic properties. nih.govresearchgate.net Common descriptors include the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), dipole moment (μ), and molecular volume (Vm), among others. nih.gov

Once the descriptors are calculated, statistical regression techniques are employed to build the mathematical model. Methods like Partial Least Squares (PLS) regression and Principal Component Regression (PCR) are often used to handle the large number of descriptors and find the best correlation with the property of interest. nih.gov The resulting QSPR model is an equation that can be used to predict the property for any molecule for which the same descriptors can be calculated. These models are rigorously validated to ensure their predictive power. researchgate.net QSPR has been successfully applied to predict a wide array of properties for various chemical classes, including pyridazine (B1198779) derivatives, which are structurally related to pyridines. nih.gov

Table 1: Common Quantum-Chemical Descriptors Used in QSPR Studies

DescriptorSymbolDescription
Energy of the Highest Occupied Molecular OrbitalEHOMORelated to the electron-donating ability of a molecule. nih.gov
Energy of the Lowest Unoccupied Molecular OrbitalELUMORelated to the electron-accepting ability of a molecule. nih.gov
Energy GapΔE (ELUMO - EHOMO)An indicator of molecular reactivity and stability. nih.gov
Dipole MomentμMeasures the overall polarity of the molecule. nih.gov
Ionization PotentialIPThe energy required to remove an electron from a molecule. nih.gov
Electron AffinityEAThe energy released when an electron is added to a molecule. nih.gov
Molecular VolumeVmThe volume occupied by the molecule. nih.gov
Log PLog PThe logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. nih.gov

Derivatization Strategies and Structure Property Relationships for 3 3,5 Dimethylbenzoyl Pyridine Analogues

Synthesis of Substituted Derivatives via Modification of the Benzoyl Group

The benzoyl moiety of 3-(3,5-dimethylbenzoyl)pyridine is a key site for introducing structural diversity. A common strategy involves the synthesis of 3,5-dimethylbenzoyl chloride from 3,5-dimethylbenzoic acid and a chlorinating agent like thionyl chloride. google.comgoogle.com This acid chloride is a versatile intermediate that can react with a variety of nucleophiles to generate a wide range of derivatives.

Starting MaterialReagentProduct
3,5-Dimethylbenzoic acidThionyl chloride3,5-Dimethylbenzoyl chloride
3,5-Dimethylbenzoyl chlorideSubstituted anilinesN-substituted-3,5-dimethylbenzamides

Table 1: Synthesis of Benzoyl-Modified Analogues

Synthesis of Substituted Derivatives via Modification of the Pyridine (B92270) Ring

The pyridine ring presents another avenue for derivatization, allowing for the introduction of various functional groups. The nitrogen atom in the pyridine ring can be targeted, for example, through N-oxidation to form pyridine N-oxides. These intermediates can then undergo further reactions to introduce substituents at the 2-position by treatment with reagents like Grignard reagents followed by acetic anhydride. organic-chemistry.org

Furthermore, the pyridine ring itself can be constructed through various synthetic routes, enabling the incorporation of substituents at different positions. baranlab.org For example, condensation reactions of 1,5-dicarbonyl compounds with ammonia (B1221849) or its derivatives can yield substituted pyridines. baranlab.org The specific substitution pattern on the resulting pyridine ring depends on the structure of the dicarbonyl precursor.

StrategyDescription
N-OxidationOxidation of the pyridine nitrogen to form an N-oxide, which can then be further functionalized.
Ring SynthesisConstruction of the pyridine ring from acyclic precursors to introduce desired substituents.

Table 2: Strategies for Pyridine Ring Modification

A study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives showcased the synthesis of analogues by modifying the pyridine ring. For instance, commercially available 2-chloro-5-nitropyridine (B43025) was used as a starting material to introduce various substituents. nih.gov

Exploration of Isosteric Replacements within the Molecular Framework

Isosteric and bioisosteric replacements are a powerful tool in medicinal chemistry to fine-tune the properties of a lead compound. cambridgemedchemconsulting.comtcichemicals.com This strategy involves replacing a functional group or a substructure with another that has similar steric and electronic properties. In the context of this compound, isosteric replacements can be considered for both the benzoyl and pyridine moieties.

For the pyridine ring, various heterocyclic rings can serve as isosteres. For example, replacing the pyridine with other five- or six-membered heteroaromatic rings containing nitrogen, oxygen, or sulfur could lead to analogues with altered properties. The choice of the isostere can influence factors like basicity, hydrogen bonding capacity, and metabolic stability. cambridgemedchemconsulting.com

Saturated carbocyclic scaffolds have also been explored as mimics for substituted benzenes and pyridines. For instance, bicyclo[1.1.1]pentane has been used as a para-substituted benzene (B151609) isostere, while bicyclo[2.1.1]hexane and bicyclo[3.1.1]heptane have been proposed as meta-substituted benzene isosteres. tcichemicals.comnih.gov Recently, 3-azabicyclo[3.1.1]heptanes have been investigated as saturated mimetics of pyridines. chemrxiv.org These non-planar scaffolds can improve physicochemical properties such as aqueous solubility. chemrxiv.org

Original GroupIsosteric ReplacementPotential Impact
PyridineOther heterocycles (e.g., thiophene (B33073), furan, pyrimidine)Altered basicity, polarity, and metabolic profile
BenzeneBicycloalkanes (e.g., bicyclo[1.1.1]pentane)Improved solubility, altered lipophilicity
Pyridine3-Azabicyclo[3.1.1]heptaneIncreased sp3 character, potential for improved physicochemical properties

Table 3: Potential Isosteric Replacements

Investigation of the Influence of Substituents on Electronic and Optical Properties

The introduction of substituents on either the benzoyl or pyridine ring can significantly alter the electronic and optical properties of the resulting analogues. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the electron density distribution within the molecule, which in turn affects its reactivity and spectroscopic characteristics.

In a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the nature of the substituents on the pyridine ring was found to influence their antibacterial activity. nih.gov This suggests a direct link between the electronic properties conferred by the substituents and the biological function. The presence of specific groups can enhance binding to a biological target through various interactions like hydrogen bonding and hydrophobic interactions. nih.gov

The introduction of fluorine-containing groups, such as a trifluoromethyl (CF3) group, is a common strategy to alter the pharmacokinetic properties of drug candidates. enamine.net In the context of pyridine-containing compounds, the CF3 group can influence basicity and lipophilicity.

Impact of Structural Modifications on Reaction Mechanisms

Structural modifications to the this compound framework can influence the mechanisms of reactions in which these compounds participate. For example, the electronic nature of substituents on the pyridine ring can affect its nucleophilicity or its susceptibility to electrophilic attack.

The synthesis of substituted pyridines often involves multi-step reaction sequences, and the nature of the substituents can impact the yield and selectivity of each step. organic-chemistry.orgbaranlab.org For instance, in the synthesis of polysubstituted pyridines, the choice of starting materials and reaction conditions is crucial for achieving the desired outcome. organic-chemistry.org

In the context of developing new synthetic methodologies, understanding how structural features influence reaction pathways is critical. For example, the development of one-pot syntheses for substituted pyridines relies on a detailed understanding of the reactivity of the various intermediates involved. organic-chemistry.org

Advanced Applications of 3 3,5 Dimethylbenzoyl Pyridine in Chemical Research

Role in Catalysis

The pyridine (B92270) moiety is a well-established functional group in the design of catalysts, acting as both a ligand in metal-catalyzed reactions and as a core structure in organocatalysis. The presence of the 3,5-dimethylbenzoyl group can influence the steric and electronic properties of the pyridine ring, thereby modulating its catalytic activity.

Ligand Design for Metal Catalysis

Pyridine and its derivatives are widely used as ligands in transition metal catalysis due to the ability of the nitrogen lone pair to coordinate with metal centers. The electronic properties of the pyridine ring are crucial for the stability and reactivity of the resulting metal complex. The benzoyl group at the 3-position of the pyridine ring in 3-(3,5-Dimethylbenzoyl)pyridine acts as an electron-withdrawing group, which can influence the donor properties of the pyridine nitrogen.

The design of ligands for metal catalysis often involves tuning the steric and electronic environment around the metal center to achieve high activity and selectivity. The 3,5-dimethyl substitution on the benzoyl ring of this compound provides steric bulk, which can be advantageous in controlling the coordination sphere of a metal catalyst. This steric hindrance can influence the regioselectivity and enantioselectivity of catalytic reactions. While specific studies detailing the use of this compound as a ligand are not prevalent, the modular synthesis of various benzoylpyridines suggests their potential as tunable ligands for a range of catalytic transformations. nih.gov

Ligand TypeMetalCatalytic ReactionPotential Role of this compound
Pyridine-basedPalladiumCross-coupling reactionsModulating electronic properties and steric hindrance
Pyridine-basedRhodiumHydroformylationInfluencing regioselectivity
Pyridine-basedRutheniumMetathesisControlling catalyst stability and activity

Organocatalysis Involving Benzoylpyridine Moieties

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Pyridine derivatives are a prominent class of organocatalysts, often acting as nucleophilic or basic catalysts. The reactivity of the pyridine nitrogen can be modulated by substituents on the ring.

In the context of this compound, the electron-withdrawing nature of the benzoyl group would decrease the nucleophilicity and basicity of the pyridine nitrogen. However, the carbonyl group itself can participate in catalytic cycles, for instance, through the formation of intermediates. While direct organocatalytic applications of this compound have not been extensively reported, related pyridine N-oxides have been shown to be effective in various asymmetric reactions. researchgate.net The general reactivity of pyridine scaffolds in organocatalysis is a subject of ongoing research, with applications in acylation, hydrosilylation, and other transformations.

Applications in Materials Science

The rigid structure and tunable electronic properties of benzoylpyridine derivatives make them attractive candidates for the development of advanced organic materials with applications in electronics and photonics.

Organic Electronics and Photonics

Functional organic materials are at the heart of next-generation electronic and photonic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular structure and packing of the organic materials used.

Aggregation-Induced Emission (AIE) Characteristics of Derivatives

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. This property is highly desirable for applications in sensing, imaging, and optoelectronics. The AIE effect is often observed in molecules with rotatable groups that undergo restricted intramolecular rotation in the aggregated state, thus suppressing non-radiative decay pathways.

While there are no specific reports on the AIE characteristics of this compound derivatives, the general structural motif of benzoylpyridines, which allows for rotational freedom between the pyridine and benzoyl rings, suggests that their derivatives could potentially exhibit AIE. Studies on other pyridine-based systems have demonstrated that aggregation can lead to enhanced emission. springerprofessional.denih.govnih.govresearchgate.net The introduction of bulky substituents, such as the 3,5-dimethyl groups, could further promote the restriction of intramolecular rotation in the solid state, a key factor for AIE.

Compound ClassKey Structural FeatureObserved PropertyRelevance to this compound
Pyridinium (B92312) SaltsIntermolecular interactionsAggregation-induced emissionThe pyridine ring is a common feature.
Diphenylamine-Pyridine ConjugatesDonor-acceptor structureAggregation-induced emission enhancementThe benzoylpyridine core also has donor-acceptor character.

Design of Functional Organic Materials

The synthesis of functional organic materials often relies on the use of versatile molecular scaffolds that can be readily modified to achieve desired properties. The this compound structure offers several avenues for derivatization. The pyridine ring can be functionalized, for example, through N-oxidation or substitution reactions, while the benzoyl moiety can be modified at the carbonyl group or the aromatic ring.

This chemical versatility allows for the incorporation of the this compound core into larger molecular architectures, such as polymers or dendrimers, to create materials with tailored thermal, mechanical, and optoelectronic properties. The design of such materials is a key aspect of modern materials science, with the goal of developing novel materials for a wide range of applications, from flexible electronics to advanced sensors. nih.gov

Based on a comprehensive search of available scientific literature, there is currently insufficient specific research data on the compound This compound in the advanced fields of supramolecular chemistry, host-guest interactions, and its application as a chemical probe for reaction mechanism studies.

Therefore, it is not possible to provide a detailed and scientifically accurate article that strictly adheres to the requested outline on the "" for the specified sections. The existing research literature does not appear to contain the specific findings and data necessary to thoroughly address these topics for this particular compound.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 3-(3,5-Dimethylbenzoyl)pyridine

The benzoylpyridine framework is a recognized structural motif in medicinal chemistry and materials science. Research on analogous compounds suggests that the synthesis of this compound is achievable through established organic chemistry reactions. A traditional approach would likely involve the Friedel-Crafts acylation of a suitable pyridine (B92270) derivative with 3,5-dimethylbenzoyl chloride, a readily available reagent. google.com More contemporary, modular approaches for synthesizing electronically varied benzoylpyridines have also been developed, utilizing a catalyst-free reductive arylation under photochemical conditions followed by an oxidation step. nih.govacs.org

The pyridine ring system is a cornerstone of heterocyclic chemistry, with its derivatives showing a vast range of applications in pharmaceuticals, agrochemicals, and as ligands in catalysis. nih.govglobalresearchonline.net Specifically, the 3-position of the pyridine ring is known to undergo electrophilic substitution under certain conditions, although it is less reactive than other positions. nih.gov The presence of the dimethylbenzoyl group introduces a diarylketone functionality, which can influence the molecule's conformational flexibility and electronic properties.

Identification of Gaps in Current Academic Understanding

The primary gap in the scientific literature is the near-complete absence of empirical data for this compound itself. A thorough investigation is required to establish a foundational understanding of this specific molecule. Key areas lacking data include:

Definitive Synthesis and Optimization: While synthetic routes can be proposed based on general methods, no specific, optimized, and high-yield synthesis for this compound has been published.

Spectroscopic and Structural Characterization: There is no publicly available, peer-reviewed data on its nuclear magnetic resonance (NMR) spectrum, infrared (IR) spectrum, mass spectrometry (MS) data, or UV-Vis absorption profile. Furthermore, its solid-state structure has not been determined by single-crystal X-ray diffraction, leaving its crystal packing, bond angles, and intermolecular interactions unknown.

Physicochemical Properties: Fundamental properties such as melting point, boiling point, solubility in various solvents, and lipophilicity (LogP) have not been experimentally determined and reported.

Biological Activity Profile: The compound has not been screened for any biological activities. Its potential as an antibacterial, antifungal, anticancer, or anti-inflammatory agent is entirely unexplored. globalresearchonline.netresearchgate.net

Coordination Chemistry and Material Properties: Its potential as a ligand for forming coordination complexes with metal ions or as a building block for functional organic materials has not been investigated. mdpi.com

Prospective Avenues for Fundamental and Applied Research

The significant gaps in knowledge present numerous opportunities for both fundamental and applied research. The structural features of this compound make it a compelling candidate for investigation in several fields.

Fundamental Research:

Crystallographic Studies: Performing single-crystal X-ray diffraction would provide definitive structural data, revealing intramolecular and intermolecular interactions that govern its solid-state properties.

Conformational Analysis: A combined experimental (e.g., variable-temperature NMR) and computational study could elucidate the rotational dynamics around the carbonyl bridge and the preferred conformation in solution.

Photophysical Characterization: An investigation into its fluorescence and phosphorescence properties is warranted to determine its potential for applications in optoelectronics or as a photosensitizer, a common application for conjugated organic molecules. nih.gov

Applied Research:

Medicinal Chemistry: Given that 3,5-disubstituted pyridine derivatives have shown potent activity against drug-resistant Mycobacterium tuberculosis, screening this compound for antitubercular properties is a high-priority avenue. nih.gov Broader screening against a panel of pathogenic bacteria, fungi, and cancer cell lines is also a logical step, as the general pyridine class is a well-established pharmacophore. nih.govnih.gov

Agrochemical Development: Many commercial herbicides and pesticides contain a pyridine core. Evaluating the compound for herbicidal or insecticidal activity could open new avenues in crop protection.

Catalysis: The nitrogen atom in the pyridine ring provides a potential coordination site for transition metals. The compound could be explored as a novel ligand in homogeneous catalysis.

A summary of prospective research avenues is presented in the table below.

Research AreaSpecific FocusRationale
Medicinal Chemistry Antitubercular ActivityRelated 3,5-disubstituted pyridines show high potency against M. tuberculosis. nih.gov
General Antimicrobial ScreeningThe pyridine scaffold is a common feature in antibacterial and antifungal drugs. nih.govnih.gov
Anticancer CytotoxicityPyridine variants of other chemical classes have demonstrated anti-glioblastoma effects. nih.gov
Materials Science Coordination Polymers/MOFsThe pyridine nitrogen can act as a donor atom for creating novel metal-organic frameworks. mdpi.com
Photoluminescent MaterialsDiarylketone and pyridine motifs are present in many fluorescent compounds.
Synthetic Chemistry Method DevelopmentExploration of modern, efficient synthetic routes like photochemical flow chemistry. acs.org

Potential for Novel Synthetic Methodologies and Material Development

Future work should not only characterize the compound but also innovate in its production and application.

Novel Synthetic Methodologies: There is significant potential to move beyond presumed traditional syntheses (e.g., Friedel-Crafts) and apply modern, more efficient, and sustainable methods. A key opportunity lies in adapting the modular photochemical flow synthesis recently reported for other benzoylpyridines. nih.govacs.org Such a strategy, which involves the reductive arylation of a cyanopyridine with an aldehyde followed by oxidation, could offer high efficiency, scalability, and access to a library of related derivatives by simply varying the starting materials. Developing a green, catalyst-free method for this compound would be a significant advancement.

Material Development: The rigid structure and presence of a coordinating nitrogen atom make this compound an attractive building block (ligand) for supramolecular chemistry and materials science. mdpi.com

Metal-Organic Frameworks (MOFs): It could be used to synthesize new MOFs with potentially unique porosities, catalytic activities, or guest-binding properties.

Luminescent Materials: The diarylketone structure is a classic chromophore. By coordinating it to emissive metal centers (e.g., lanthanides, iridium, copper), it may be possible to create novel phosphorescent materials for applications in organic light-emitting diodes (OLEDs) or chemical sensing.

Liquid Crystals: Modification of the core structure could lead to the development of new liquid crystalline materials, as aromatic pyridine-containing cores are common in this field.

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3-(3,5-Dimethylbenzoyl)pyridine

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